molecular formula C9H7BrN2O B2766918 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 887571-40-6

5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2766918
CAS No.: 887571-40-6
M. Wt: 239.072
InChI Key: ZAJSAYQLLBKWQQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS 887571-40-6) is a versatile benzimidazole-based chemical building block with a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is of significant interest in medicinal chemistry for the development of novel antibacterial and antifungal agents, particularly to address the growing challenge of multi-drug resistant pathogens . The core structure of this compound, the 1H-benzo[d]imidazole, is a privileged pharmacophore in drug discovery. Researchers utilize this aldehyde derivative as a key precursor in the synthesis of more complex molecules, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives . These derivatives have demonstrated promising biological activity. For instance, structurally related compounds have shown significant activity against challenging microbial strains including Staphylococcus aureus , methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis , and the fungus Candida albicans , with some analogs exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL . Furthermore, such compounds have displayed excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms . The proposed mechanisms of action for related bioactive benzimidazoles, identified through molecular docking studies, involve interactions with essential bacterial targets. These potential targets include (p)ppGpp synthetases/hydrolases, which are enzymes involved in the bacterial stress response and persistence; FtsZ, a protein critical for bacterial cell division; and pyruvate kinase, a key metabolic enzyme . As such, this compound serves as a critical scaffold for researchers exploring new anti-infective strategies and studying bacterial resistance mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJSAYQLLBKWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-40-6
Record name 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde typically involves the bromination of 1-methyl-1H-benzimidazole followed by formylation. One common method includes the reaction of 5-bromo-1-methyl-1H-benzimidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. For instance, derivatives containing this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL . The mechanism of action appears to involve interference with bacterial cell wall synthesis and biofilm formation.

Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of benzimidazole derivatives from the compound, demonstrating their effectiveness against resistant strains of bacteria. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and potential for further development as antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and condensation reactions, to form more complex structures. This adaptability makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Reactivity Overview

Reaction TypeConditionsProducts
Nucleophilic SubstitutionDMF, BaseBenzimidazole derivatives
CondensationAcidic conditionsComplex heterocycles
AcylationAnhydrous conditionsAcylated derivatives

Materials Science

Fluorescent Properties
The compound exhibits interesting fluorescent properties that can be exploited in materials science. Research has shown that incorporating this compound into polymer matrices enhances their optical properties, making them suitable for applications in sensors and light-emitting devices.

Case Study: Polymer Composites
A study investigated the incorporation of this compound into polymer composites for optoelectronic applications. The resulting materials demonstrated improved light absorption and emission characteristics compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Reactivity/Applications
This compound C₉H₇BrN₂O 239.07 5-Br, 1-CH₃, 2-CHO Nucleophilic additions, cross-coupling
5-Chloro-6-fluoro-1H-1,3-benzodiazole-2-carbaldehyde C₈H₄ClFN₂O 214.59 5-Cl, 6-F, 2-CHO Regioselective halogen substitution
5-Bromo-2-phenyl-1H-1,3-benzodiazole C₁₃H₉BrN₂ 273.13 5-Br, 2-C₆H₅ Enhanced lipophilicity for drug design
5-Bromo-1H-1,3-benzodiazole-2-carboxylic acid C₈H₅BrN₂O₂ 253.05 5-Br, 2-COOH Amidation, esterification
(5-Bromo-1H-1,3-benzodiazol-2-yl)methanol C₈H₇BrN₂O 227.06 5-Br, 2-CH₂OH Oxidation to aldehyde, ester synthesis

Key Research Findings

Electronic and Steric Effects
  • The methyl group at position 1 in the target compound increases steric hindrance, reducing unwanted side reactions during substitutions .
  • Bromine at position 5 acts as a superior leaving group compared to chlorine or fluorine, facilitating Suzuki-Miyaura cross-coupling reactions .
Functional Group Reactivity
  • The carbaldehyde group in the target compound enables condensation reactions (e.g., hydrazone formation) for synthesizing Schiff bases or heterocyclic scaffolds .
  • In contrast, the carboxylic acid derivative (C₈H₅BrN₂O₂) is more suited for peptide coupling or metal-organic framework (MOF) synthesis due to its acidic proton .
Physical Properties
  • The methanol derivative (C₈H₇BrN₂O) exhibits higher predicted solubility in polar solvents compared to the aldehyde, attributed to hydrogen bonding from the -OH group .
  • The chloro-fluoro analog (C₈H₄ClFN₂O) shows lower thermal stability (predicted boiling point: ~300°C) than the brominated compounds due to weaker halogen bonds .

Biological Activity

5-Bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (BMBC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrN2O
  • SMILES : CN1C2=C(C=C(C=C2)Br)N=C1C=O
  • InChI : InChI=1S/C9H7BrN2O/c1-12-6-4-5(10)3-7(6)8(12)11-9(2)13/h3-4,11H,1-2H3

The compound features a benzodiazole core with a bromine substituent and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that BMBC exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Methicillin-resistant S. aureus (MRSA)< 1 μg/mL
Escherichia coliInactive

These results indicate that BMBC is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

BMBC has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 15 μM. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for its potential therapeutic application .

The biological activity of BMBC can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells:

  • Enzyme Inhibition : BMBC may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Interaction : The benzodiazole moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of BMBC derivatives to enhance its biological activity:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives of BMBC by modifying the aldehyde group or introducing different substituents on the benzodiazole ring. These modifications aimed to improve potency and selectivity against target pathogens or cancer cell lines.
  • Comparative Studies : A comparative analysis with structurally similar compounds revealed that certain modifications led to enhanced antibacterial activity while maintaining low cytotoxicity towards human cells .
  • In Vivo Evaluations : Preliminary in vivo studies are being conducted to assess the efficacy and safety profile of BMBC in animal models, which will provide insights into its potential as a therapeutic agent.

Q & A

Basic Question: What are the recommended synthetic routes for 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Halogen Substitution: 5-Bromo derivatives of benzodiazoles can be prepared by bromination of 1-methyl-1H-1,3-benzodiazole precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
  • Aldehyde Functionalization: The carbaldehyde group can be introduced via Vilsmeier-Haack formylation, requiring POCl₃ and DMF at low temperatures (−10°C to 0°C) to avoid over-oxidation .
    Optimization Tips: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic Question: How can the purity and structural identity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

Technique Key Parameters Expected Data
HPLC Column: C18; Mobile phase: MeCN/H₂O (70:30); Flow rate: 1 mL/minRetention time: ~8.2 min; Purity ≥95%
NMR Solvent: CDCl₃; ¹H NMR (400 MHz)δ 10.2 (CHO), 8.1–7.3 (aromatic H), 4.0 (N-CH₃)
Mass Spec Ionization: ESI+m/z: [M+H]⁺ = 255.0 (C₁₀H₈BrN₂O)
Cross-validate with single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced Question: How can computational tools like SHELX or Mercury assist in analyzing crystallographic data for this compound?

Methodological Answer:

  • Structure Solution with SHELX: Use SHELXD for phase determination via direct methods, particularly effective for bromine-containing structures due to heavy-atom effects . For refinement, apply SHELXL with anisotropic displacement parameters for Br and O atoms .
  • Visualization with Mercury: Generate 3D packing diagrams to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds). Use the "Void Analysis" tool to assess crystallographic solvent channels .
    Tip: For disordered regions (common in methyl groups), apply restraints using ISOR and DELU commands in SHELXL .

Advanced Question: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Example: If NMR suggests a planar aldehyde group, but X-ray data shows torsional distortion, perform:
    • DFT Calculations: Compare optimized geometries (e.g., Gaussian09) with experimental data to resolve electronic vs. solid-state effects .
    • Twinned Data Analysis: Use SHELXL’s TWIN command to check for twinning, which may artificially distort bond angles .
  • Validation: Cross-reference with IR (C=O stretch ~1700 cm⁻¹) and UV-vis (n→π* transition ~280 nm) .

Advanced Question: What strategies are effective for resolving synthetic byproducts or impurities in this compound?

Methodological Answer:
Common impurities include:

  • Debrominated Products: Traceable via LC-MS (m/z 175.1). Mitigate by using excess NBS and inert atmosphere .
  • Oxidation Byproducts: Detect 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (m/z 271.0) via HPLC. Add radical scavengers (e.g., BHT) during synthesis .
    Advanced Purification: Use preparative HPLC with a C18 column and isocratic elution (MeCN/H₂O = 65:35) .

Advanced Question: How can researchers design mechanistic studies for reactions involving this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled aldehyde to track reactivity in nucleophilic additions (e.g., with amines) via in situ NMR .
  • Kinetic Studies: Use stopped-flow UV-vis to monitor aldehyde reactivity in real-time. Fit data to a second-order rate law .
  • Computational Modeling: Employ Gaussian or ORCA to calculate transition states for key steps (e.g., Schiff base formation) .

Advanced Question: What are the best practices for handling discrepancies in biological activity data across studies?

Methodological Answer:

  • Bioactivity Variability: If conflicting IC₅₀ values are reported (e.g., 10 µM vs. 50 µM), consider:
    • Assay Conditions: Compare buffer pH, temperature, and cell lines used. Test under standardized conditions (e.g., pH 7.4, 37°C) .
    • Conformational Analysis: Use NOESY NMR to identify bioactive conformers that may differ in solution vs. solid state .
  • Statistical Validation: Apply ANOVA to assess significance of differences across replicates .

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